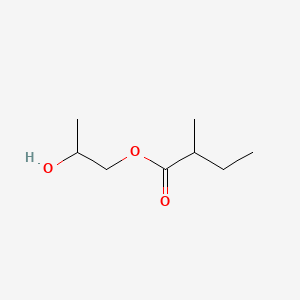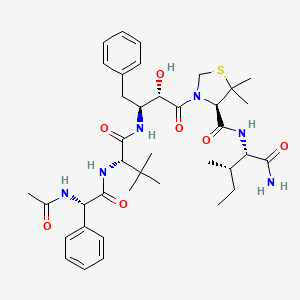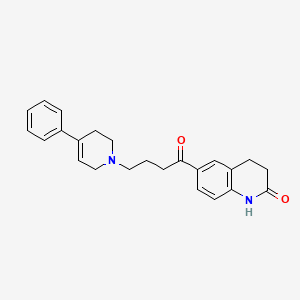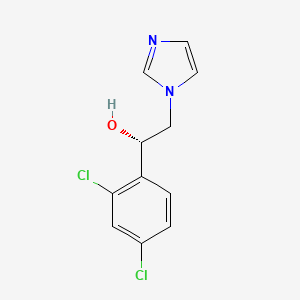
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are connected via an ethanol moiety
准备方法
The synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and imidazole derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes, optimization of reaction parameters, and purification techniques to ensure high yield and purity.
化学反应分析
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
科学研究应用
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression, resulting in its observed biological effects.
相似化合物的比较
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethane, share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of the ethanol moiety in 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- imparts unique chemical reactivity and potential biological activities, distinguishing it from other related compounds.
属性
CAS 编号 |
27646-28-2 |
|---|---|
分子式 |
C11H10Cl2N2O |
分子量 |
257.11 g/mol |
IUPAC 名称 |
(1S)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/t11-/m1/s1 |
InChI 键 |
UKVLTPAGJIYSGN-LLVKDONJSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)O |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


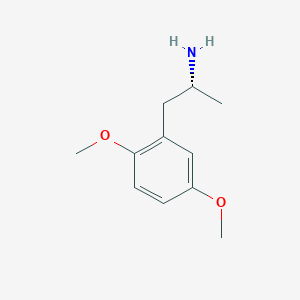
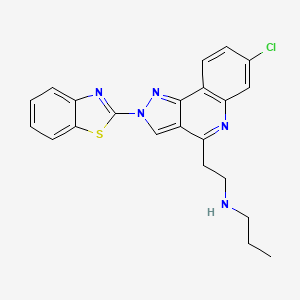


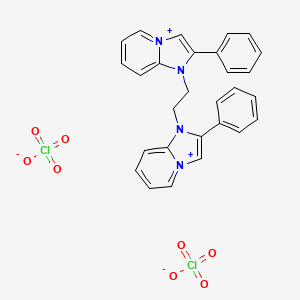

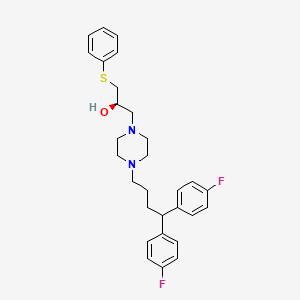
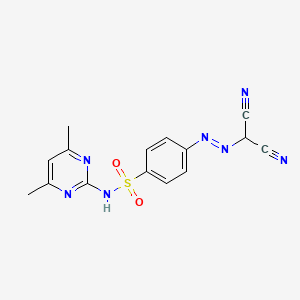
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
